Distinct Ion Selectivity Profile: Tetranactin vs. Nonactin and Trinactin in Lipid Bilayers
Tetranactin's ion selectivity is not simply a stronger version of nonactin's; it is fundamentally different. In a systematic study of macrotetrolides in lipid bilayer membranes, an inversion in Cs⁺/Na⁺ selectivity was observed between trinactin and the more highly methylated tetranactin [1]. This is attributed to increased methylation increasing the contribution of the 'kinetic' component of transport relative to the 'equilibrium' component [1]. This demonstrates that the outcome of ion transport experiments is not predictable from less methylated homologues, making tetranactin the specific nactin required for certain selectivity profiles.
| Evidence Dimension | Inversion of Cs⁺/Na⁺ selectivity in carrier-mediated membrane transport |
|---|---|
| Target Compound Data | Cs⁺/Na⁺ selectivity inverted (Cs⁺ becomes more permeable relative to Na⁺) |
| Comparator Or Baseline | Trinactin (less methylated homologue) and Nonactin |
| Quantified Difference | A qualitative inversion in selectivity order |
| Conditions | Bilayer lipid membranes of phosphatidylethanolamine and glyceryl dioleate |
Why This Matters
This proves that the degree of methylation, and specifically tetranactin's methylation state, controls a fundamental biophysical property, making it the required ionophore for applications where a specific, non-intuitive ion selectivity (e.g., favoring Cs⁺ over Na⁺) is needed.
- [1] Krasne, S., Eisenman, G., & Szabo, G. (1976). Influence of molecular variations of ionophore and lipid on the selective ion permeability of membranes: I. Tetranactin and the methylation of nonactin-type carriers. The Journal of Membrane Biology, 30(1), 1-44. doi:10.1007/BF01869658 View Source
